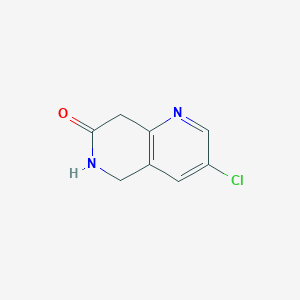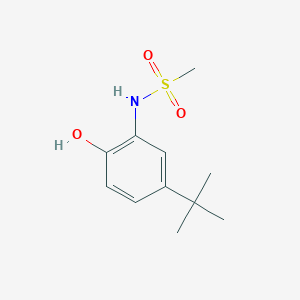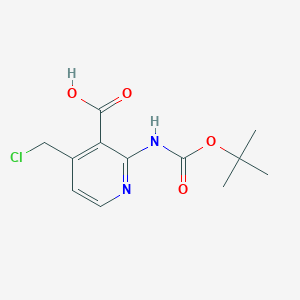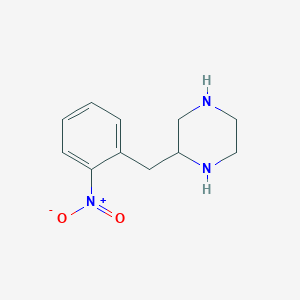
2-(3,5-Dimethyl-phenyl)-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethyl-phenyl)-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a 3,5-dimethylphenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of 2-(3,5-Dimethyl-phenyl)-thiazole-4-carboxylic acid may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethyl-phenyl)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethyl-phenyl)-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The thiazole ring and carboxylic acid group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-Dimethyl-phenyl)-thiazole: Lacks the carboxylic acid group, which may affect its reactivity and applications.
2-Phenyl-thiazole-4-carboxylic acid: Lacks the methyl groups on the phenyl ring, which can influence its chemical properties and biological activity.
3,5-Dimethyl-phenyl-thiazole-4-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-(3,5-Dimethyl-phenyl)-thiazole-4-carboxylic acid is unique due to the presence of both the 3,5-dimethylphenyl group and the carboxylic acid group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
886369-10-4 |
|---|---|
Fórmula molecular |
C12H11NO2S |
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-7-3-8(2)5-9(4-7)11-13-10(6-16-11)12(14)15/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
HGRZZGFHXBASFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C2=NC(=CS2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















